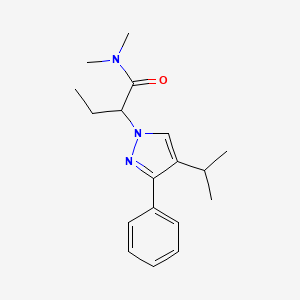
alpha-ethyl-N,N-dimethyl-3-phenyl-4-isopropylpyrazole-1-acetamide
Cat. No. B8285853
M. Wt: 299.4 g/mol
InChI Key: QUSIEZBAGVODFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04072498
Procedure details


Using the procedure of Example 1, but substituting 2-bromo-N,N-dimethylbutyramide for 2-chloro-N,N-dimethylpropionamide and 3-phenyl-4-isopropylpyrazole for 4-methyl-3-phenylpyrazole, there was obtained α-ethyl-N,N-dimethyl-3-phenyl-4-isopropylpyrazole-1-acetamide, m.p. 89°-90° C.

Name
3-phenyl-4-isopropylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Cl[CH:2]([CH3:8])[C:3]([N:5]([CH3:7])[CH3:6])=[O:4].[C:9]1([C:15]2[C:19]([CH:20]([CH3:22])[CH3:21])=[CH:18][NH:17][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:23]C1C(C2C=CC=CC=2)=NNC=1>>[CH2:8]([CH:2]([N:17]1[CH:18]=[C:19]([CH:20]([CH3:22])[CH3:21])[C:15]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[N:16]1)[C:3]([N:5]([CH3:7])[CH3:6])=[O:4])[CH3:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)N(C)C)C
|
Step Two
|
Name
|
3-phenyl-4-isopropylpyrazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NNC=C1C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=NNC1)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C(=O)N(C)C)N1N=C(C(=C1)C(C)C)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
